Tin mesoporphyrin Tin mesoporphyrin Stannsoporfin is a competitive heme oxygenase (HO) inhibitor being developed by InfaCare, a subsidiary of WellSpring Pharmaceuticals, for the prevention of hyperbilirubinemia in infants at risk of developing jaundice.
Brand Name: Vulcanchem
CAS No.: 106344-20-1
VCID: VC0543932
InChI: InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4
SMILES: CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]
Molecular Formula: C34H36Cl2N4O4Sn
Molecular Weight: 754.3 g/mol

Tin mesoporphyrin

CAS No.: 106344-20-1

Cat. No.: VC0543932

Molecular Formula: C34H36Cl2N4O4Sn

Molecular Weight: 754.3 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tin mesoporphyrin - 106344-20-1

Specification

CAS No. 106344-20-1
Molecular Formula C34H36Cl2N4O4Sn
Molecular Weight 754.3 g/mol
IUPAC Name 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride
Standard InChI InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4
Standard InChI Key LLDZJTIZVZFNCM-UHFFFAOYSA-J
SMILES CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]
Canonical SMILES CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4]
Appearance Solid powder

Introduction

Chemical and Physical Properties

Tin mesoporphyrin is characterized by its crystalline solid appearance and stability when stored at -20°C . The compound exhibits limited solubility in dimethyl sulfoxide (DMSO) (≤0.5 mg/mL) but dissolves more readily in dimethylformamide (1 mg/mL) . Key physicochemical properties are summarized below:

PropertyValue
Molecular Weight754.3 g/mol
CAS Number106344-20-1
SynonymsNSC 267099, SnMP
Solubility≤0.5 mg/mL in DMSO; 1 mg/mL in DMF
Storage Conditions-20°C

The canonical SMILES string for tin mesoporphyrin is:
[Cl-][Sn+4]123([N-]4C5=C(CCC([O-])=O)C(C)=C4C=C(C(CC)=C6C)[N]1=C6C=C(C(CC)=C7C)[N-]2C7=CC8=[N]3C(C(CCC([O-])=O)=C8C)=C5)[Cl-].[H+].[H+]\text{[Cl-][Sn+4]123([N-]4C5=C(CCC([O-])=O)C(C)=C4C=C(C(CC)=C6C)[N]1=C6C=C(C(CC)=C7C)[N-]2C7=CC8=[N]3C(C(CCC([O-])=O)=C8C)=C5)[Cl-].[H+].[H+]} .

Synthesis and Radiochemical Applications

The synthesis of tin mesoporphyrin involves metallation of mesoporphyrin IX dihydrochloride with tin(II) acetate. A radiochemical variant, [119mSn][^{119m}\text{Sn}]-mesoporphyrin IX dichloride, has been developed for drug metabolism studies, achieving a 60% radiochemical yield and 99% purity . This labeled compound, with a specific activity of 43.4 mCi/mmol, enables precise tracking of pharmacokinetic and biodistribution profiles .

Mechanism of Action

Tin mesoporphyrin competitively inhibits heme oxygenase (Ki = 14 nM), the enzyme responsible for degrading heme into biliverdin, carbon monoxide, and free iron . By blocking this pathway, the compound reduces bilirubin production, making it effective in managing hyperbilirubinemia . Notably, tin mesoporphyrin also induces HO-1 transcription and protein expression in vivo, a feedback mechanism observed in murine models where liver HO-1 levels increased 3.7-fold post-treatment .

Pharmacological Effects

Inhibition of Heme Oxygenase Activity

In adult mice, a single oral dose of 30 μmol/kg tin mesoporphyrin decreased bilirubin production by 28% within 3 hours, with effects persisting beyond 48 hours . Comparative studies with zinc-based porphyrins (ZnBG and ZnPP) revealed superior efficacy of tin mesoporphyrin, achieving maximal inhibition in hepatic, splenic, and intestinal tissues .

Modulation of Immune Responses

Recent preclinical studies demonstrate that tin mesoporphyrin suppresses myeloid-derived HO-1 activity in the tumor microenvironment, enhancing CD8+ T cell-mediated antitumor responses . In murine breast cancer models, tin mesoporphyrin combined with 5-fluorouracil reduced tumor growth comparably to PD-1 blockade, suggesting its potential as an immune checkpoint inhibitor .

Clinical Applications

Neonatal Hyperbilirubinemia

A multicenter, placebo-controlled trial involving 213 newborns (≥35 weeks gestational age) evaluated a single intramuscular dose of tin mesoporphyrin (4.5 mg/kg) . Key outcomes included:

  • 50% reduction in phototherapy duration

  • Reversal of bilirubin trajectory within 12 hours

  • 18% decline in total bilirubin (TB) at 7–10 days (vs. 7.1% increase in controls) .

No adverse effects beyond transient photoreactivity were reported, underscoring its safety profile .

Oncology

In breast cancer models, tin mesoporphyrin synergized with chemotherapy to inhibit HO-1-expressing myeloid cells, which are associated with poor prognosis in patients receiving chemotherapy . Single-cell RNA sequencing revealed co-expression of HO-1 with PD-L1/2 in human tumors, highlighting its role as a dual therapeutic target .

Future Directions

While tin mesoporphyrin is well-established in neonatal care, its repurposing for cancer immunotherapy represents a promising frontier. Clinical trials evaluating its efficacy in combination with checkpoint inhibitors or chemotherapy are needed to validate preclinical findings . Additionally, structural analogs with enhanced tissue specificity and reduced photosensitivity could broaden its therapeutic utility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator